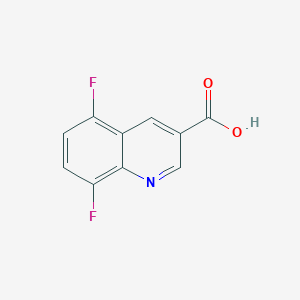

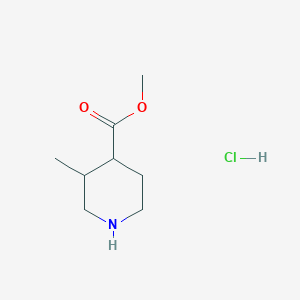

5,8-Difluoroquinoline-3-carboxylic acid

Descripción general

Descripción

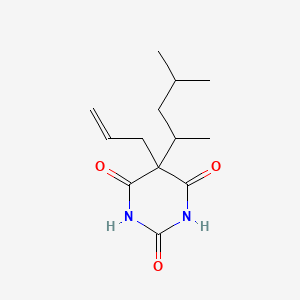

5,8-Difluoroquinoline-3-carboxylic acid is a potent and versatile chemical compound that has gained significant attention in the scientific community due to its wide range of applications. It belongs to the class of quinolone carboxylic acids, which are known for their antibacterial, antifungal, and antiviral properties. In

Aplicaciones Científicas De Investigación

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which include compounds like 5,8-Difluoroquinoline-3-carboxylic acid, have been extensively used in industrial and commercial applications due to their unique chemical properties. A significant body of research has focused on the microbial degradation of these chemicals, highlighting their potential persistence and transformation in the environment. Liu and Avendaño (2013) reviewed the environmental biodegradability of polyfluoroalkyl and perfluoroalkyl chemicals, emphasizing the need to understand their degradation pathways and potential environmental impacts Liu & Avendaño, 2013.

Antioxidant and Pharmacological Effects of Phenolic Acids

Phenolic acids, such as Chlorogenic Acid (CGA), share structural similarities with 5,8-Difluoroquinoline-3-carboxylic acid, demonstrating a range of biological and pharmacological effects. Naveed et al. (2018) provided an extensive review of CGA's pharmacological roles, including antioxidant, anti-inflammatory, and neuroprotective activities. This review suggests potential research avenues for 5,8-Difluoroquinoline-3-carboxylic acid and similar compounds in the context of natural safeguard food additives and therapeutic agents Naveed et al., 2018.

Fluorinated Alternatives and Environmental Considerations

The transition to fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) has been a subject of environmental research. Wang et al. (2013) reviewed the replacements for these compounds, including their environmental releases, persistence, and human exposure. This research underscores the complexity of assessing the safety and environmental impact of fluorinated compounds, including 5,8-Difluoroquinoline-3-carboxylic acid derivatives Wang et al., 2013.

Insights into 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives, which are structurally related to 5,8-Difluoroquinoline-3-carboxylic acid, have garnered attention for their broad spectrum of biological activities. Gupta, Luxami, and Paul (2021) reviewed the recent developments in the synthesis and pharmacological potential of 8-hydroxyquinoline derivatives, highlighting their applications in treating diseases such as cancer, HIV, and neurodegenerative disorders Gupta, Luxami, & Paul, 2021.

Analytical Methods for Antioxidant Activity

The analytical techniques used to determine antioxidant activity, including those that could apply to the study of 5,8-Difluoroquinoline-3-carboxylic acid, have been critically reviewed by Munteanu and Apetrei (2021). This review provides a comprehensive overview of the tests and methodologies for evaluating antioxidant properties, essential for research on phenolic compounds and potential antioxidants Munteanu & Apetrei, 2021.

Propiedades

IUPAC Name |

5,8-difluoroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-7-1-2-8(12)9-6(7)3-5(4-13-9)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYFNVVSDXUHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=C(C=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Difluoroquinoline-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431211.png)

![Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431213.png)

![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine hydrochloride](/img/structure/B1431215.png)

![(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1431224.png)

![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)